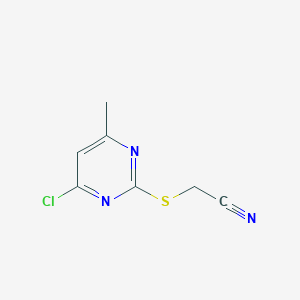
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile is a chemical compound with the molecular formula C7H6ClN3S and a molecular weight of 199.66 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-chloro-6-methylpyrimidine-2-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher productivity and consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation: It can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine, ethylamine) and thiols (e.g., thiophenol).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups, such as amines or thiols.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced derivatives, such as amines.
Aplicaciones Científicas De Investigación
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, leading to the disruption of essential biological processes . For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is structurally similar but lacks the thioacetonitrile group. It is known for its use as a
Propiedades
Número CAS |
56605-40-4 |
|---|---|
Fórmula molecular |
C7H6ClN3S |
Peso molecular |
199.66 g/mol |
Nombre IUPAC |
2-(4-chloro-6-methylpyrimidin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C7H6ClN3S/c1-5-4-6(8)11-7(10-5)12-3-2-9/h4H,3H2,1H3 |
Clave InChI |
YLYYDYAXKKTQNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC#N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
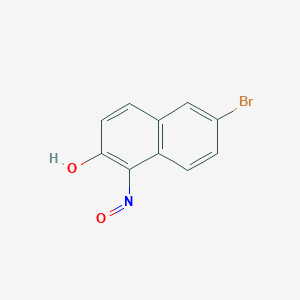
![5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione](/img/structure/B8736842.png)
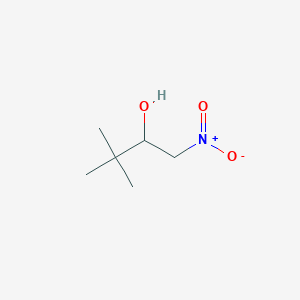
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B8736852.png)
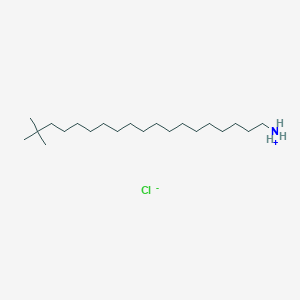
![N,N-Dimethyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B8736879.png)

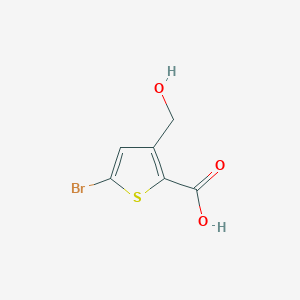
![2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B8736918.png)
![N-(2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8736919.png)
![6-(2-Bromoethyl)-3,7-dimethyl-5H-thiazolo[3,2-A]pyrimidin-5-one monohydrobromide](/img/structure/B8736930.png)



